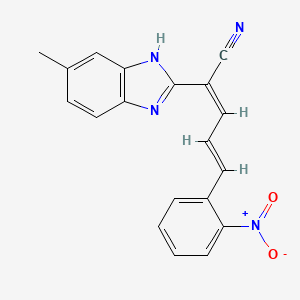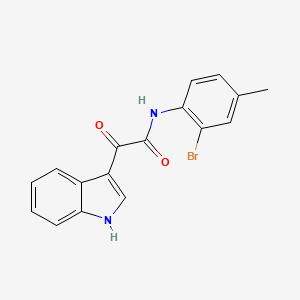
2-(5-methyl-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)-2,4-pentadienenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-methyl-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)-2,4-pentadienenitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a conjugated diene that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-(5-methyl-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)-2,4-pentadienenitrile is not fully understood. However, it has been reported to exhibit its biological activities by interacting with specific targets in cells. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. In addition, this compound has been reported to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been reported to exhibit anti-inflammatory and antioxidant activities. However, further studies are needed to determine the exact mechanism of action and the potential side effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(5-methyl-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)-2,4-pentadienenitrile in lab experiments is its potential applications in various fields of scientific research. It can be synthesized using different methods, and its biological activities can be studied using various assays. However, one of the limitations of using this compound is its potential toxicity and side effects. Therefore, it is essential to use appropriate safety measures when handling this compound in the laboratory.
Zukünftige Richtungen
There are several future directions for the study of 2-(5-methyl-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)-2,4-pentadienenitrile. One of the future directions is to study the exact mechanism of action of this compound and its potential side effects. In addition, further studies are needed to determine the potential applications of this compound in the field of medicinal chemistry and to develop new derivatives with improved biological activities. Furthermore, this compound can be studied for its potential use as a fluorescent probe for the detection of metal ions.
Synthesemethoden
The synthesis of 2-(5-methyl-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)-2,4-pentadienenitrile has been reported in the literature using different methods. One of the methods involves the reaction of 2-aminobenzimidazole and 2-nitrobenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is then refluxed for a specific period, and the product is obtained after purification. Other methods include the use of different catalysts, solvents, and reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-(5-methyl-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)-2,4-pentadienenitrile has been studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
(2Z,4E)-2-(6-methyl-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)penta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c1-13-9-10-16-17(11-13)22-19(21-16)15(12-20)7-4-6-14-5-2-3-8-18(14)23(24)25/h2-11H,1H3,(H,21,22)/b6-4+,15-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEMNKPLWILISX-QPTIXVFQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC=CC3=CC=CC=C3[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C=C\C3=CC=CC=C3[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-hydroxy-4-azepanyl)methyl]-2-methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide hydrochloride](/img/structure/B5335834.png)

![N-(4-bromophenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5335860.png)
![3-benzyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5335864.png)
![[(1R)-1-benzyl-2-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-2-oxoethyl]amine dihydrochloride](/img/structure/B5335869.png)
![3-[2-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-4-isopropyl-2-piperazinone](/img/structure/B5335882.png)
![6-[(2-amino-6-chloropyrimidin-4-yl)amino]hexanoic acid](/img/structure/B5335886.png)
![(3S*,4R*)-3-benzyl-1-[4-(hydroxymethyl)benzoyl]-4-methyl-4-piperidinol](/img/structure/B5335893.png)

![5-fluoro-3-methyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-1H-indole](/img/structure/B5335905.png)
![4-[(aminocarbonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B5335906.png)


